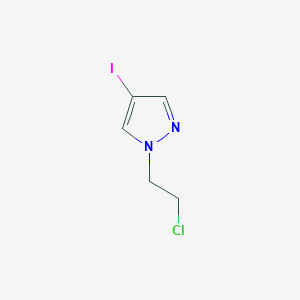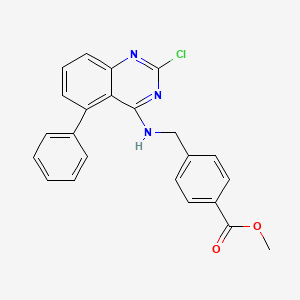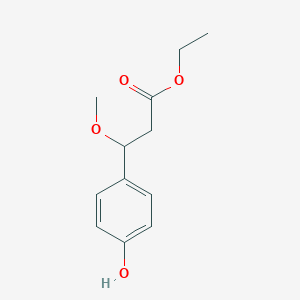
Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide is a heterocyclic organic compound with a five-membered oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using hydroxylamine hydrochloride to yield the oxazole N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, amines, and various functionalized derivatives that can be further utilized in synthetic chemistry .
科学研究应用
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenyl)pyridine N-oxide
- 2-(4-Methoxyphenyl)-1,2,3-triazole
- 2-(4-Methoxyphenyl)thiazole
Uniqueness
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide is unique due to its specific structural features, such as the presence of both the oxazole ring and the N-oxide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C12H13NO3/c1-8-9(2)16-12(13(8)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 |
InChI 键 |
LQTWDKXMVXIVGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)OC)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(3-Nitrophenyl)ethenyl]-pyridine](/img/structure/B8624811.png)







![7-[Acetyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8624871.png)
